3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with tert-butyl groups and a thiadiazole ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate alkyl halide.
Coupling with Benzamide: The final step involves coupling the thiadiazole-piperidine intermediate with 3,5-di-tert-butylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole.
Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions, potentially inhibiting metalloproteins. The piperidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.
3,5-Di-tert-butyl-1,2-benzenediol: Employed in the production of polymers and as a chemical intermediate.
Uniqueness
3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of a benzamide core, thiadiazole ring, and piperidine moiety. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H36N4OS |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H36N4OS/c1-23(2,3)18-14-17(15-19(16-18)24(4,5)6)21(29)25-22-27-26-20(30-22)10-13-28-11-8-7-9-12-28/h14-16H,7-13H2,1-6H3,(H,25,27,29) |
InChI Key |
DQXFCJYKFYELSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)CCN3CCCCC3)C(C)(C)C |
Origin of Product |
United States |
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